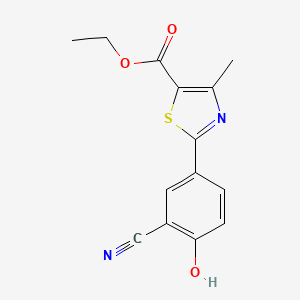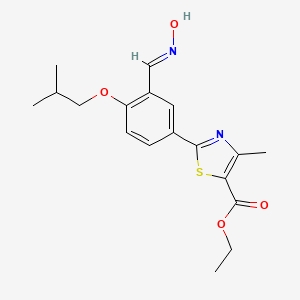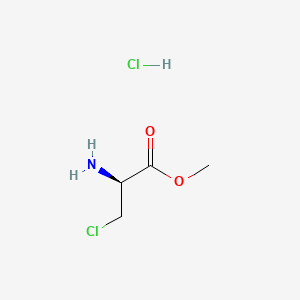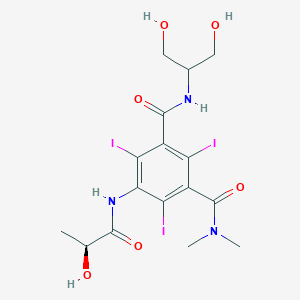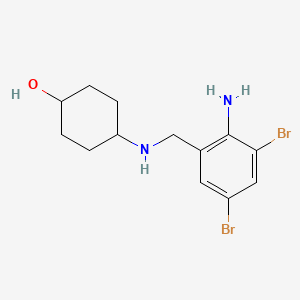
Acarbose EP Impurity C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acarbose EP Impurity C is an impurity produced during the synthesis of Acarbose . It is a complex oligosaccharide that belongs to the class of medications recognized as α-glucosidase inhibitors . It may also repress pancreatic α-amylase that catalyzes the first step present in the digestion of starch .
Synthesis Analysis
The synthesis of this compound involves a fermentation process . The impurity analysis of acarbose can be performed using a Thermo ScientificTM VanquishTM Flex UHPLC system with a Thermo ScientificTM VanquishTM Charged Aerosol Detector (CAD) as an alternative to pharmacopoeial UV detection . This extends the range of impurities that can be determined, including those that cannot be determined due to a lack of a strong chromophore .Molecular Structure Analysis
The molecular formula of this compound is C25H43NO18 . Its molecular weight is 645.6 . The IUPAC name is 2-((6-((4,5-dihydroxy-6-methyl-6-((4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .Chemical Reactions Analysis
This compound is an impurity produced during the synthesis of Acarbose . The structures of the acarbose impurities arise from differences in the sugar present, while the acarviosin part remains constant .Wissenschaftliche Forschungsanwendungen
1. Characterization and Identification
- Acarbose impurities, including Acarbose EP Impurity C, have been characterized using integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) approaches. This methodology is crucial for the identification and structural elucidation of impurities in the final drug product, contributing to the quality assurance and control of pharmaceuticals (Novak et al., 2005).
2. Enhancement of Acarbose Production
- Research indicates that the addition of certain compounds can enhance the production of acarbose while concurrently reducing the formation of impurity C. This is particularly notable in microbial fermentation processes, suggesting an avenue for more efficient and cleaner production of acarbose in commercial settings (Xue et al., 2013).
3. Analytical Methods Development
- Developing accurate and reliable analytical methods for recognizing and characterizing key impurities in Acarbose, including Impurity C, is essential. Techniques such as LC-MS/MS and NMR play a significant role in the analysis and quality control of pharmaceutical products containing acarbose (Maruthi R et al., 2020).
Wirkmechanismus
Acarbose EP Impurity C, like Acarbose, is an α-glucosidase inhibitor . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . By inhibiting the activity of these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Eigenschaften
CAS-Nummer |
610271-07-3 |
|---|---|
Molekularformel |
C25H43NO18 |
Molekulargewicht |
645.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI-Schlüssel |
SKNOKVHMYNHISM-NCKGCDOOSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Aussehen |
Solid Powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




